

Application Notes and Protocols: Troxacitabine in Non-Small Cell Lung Cancer

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Compound of Interest

Compound Name: Troxacitabine

Cat. No.: B1207410

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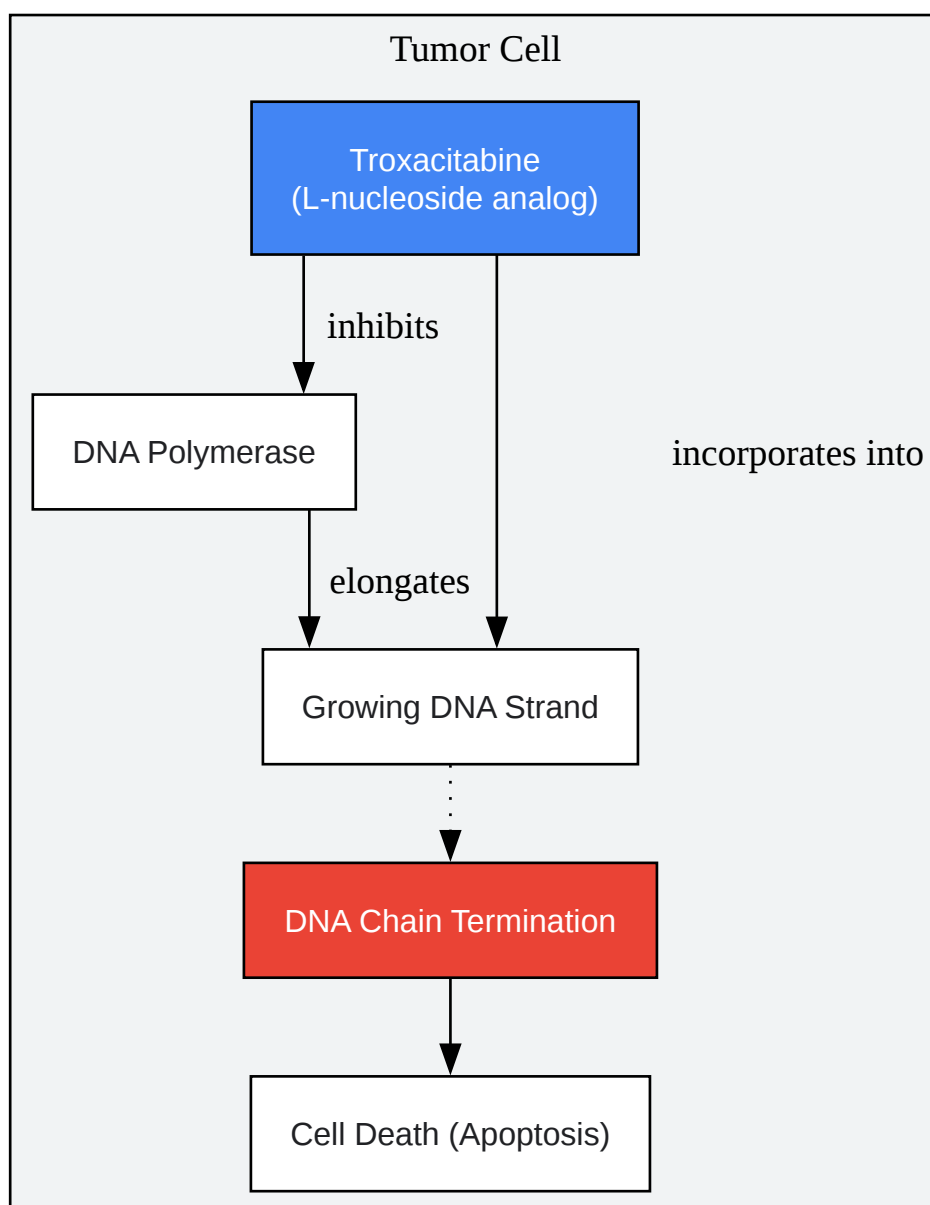
For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxacitabine (BCH-4556), an L-nucleoside analog, has been investigated for its potential as an antineoplastic agent. Its mechanism of action involves the inhibition of DNA polymerase, leading to complete DNA chain termination.[1] This document provides a summary of the available data and protocols from studies of **troxacitabine** in the context of non-small cell lung cancer (NSCLC), intended to inform further research and development efforts. Preclinical studies have explored its activity in NSCLC cell lines, and a Phase II clinical trial has evaluated its efficacy and safety in patients with advanced NSCLC.

Mechanism of Action

Troxacitabine functions as a DNA polymerase inhibitor. As an L-nucleoside, it is an unnatural stereoisomer of naturally occurring D-nucleosides. Upon incorporation into a growing DNA strand, it acts as a chain terminator, thereby halting DNA replication and inhibiting cell division.



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Mechanism of Action of **Troxacitabine**.

Preclinical Studies

In vitro studies have been conducted on **troxacitabine** and its prodrugs in NSCLC cell lines. One study focused on synthesizing more lipophilic analogs of **troxacitabine** to enhance cell penetration, as the parent compound's hydrophilic nature can be a drawback for anticancer nucleosides.[2]

Cell Line Experiments

A library of 20 **troxacitabine** prodrugs was synthesized and tested for their inhibitory effects on two NSCLC cell lines: A549 and SW1573.[2] These cell lines were chosen for their similar sensitivity to gemcitabine, while SW1573 exhibits higher activity of deoxycytidine kinase, an enzyme required for the activation of both gemcitabine and **troxacitabine**.[2]

The results indicated that lipophilic analogs, particularly those with long linear aliphatic chains (greater than 8 CH₂ groups), demonstrated greater potency than the parent **troxacitabine**, with IC₅₀ values in the nanomolar range for the most effective derivatives.[2] In contrast, prodrugs with a benzoyl group at the N4-position were less active than **troxacitabine**.[2] This suggests that increasing the lipophilicity of **troxacitabine** can improve its antitumor activity in NSCLC cell lines.

Clinical Studies

A Phase II clinical trial was conducted by the National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) to evaluate the efficacy and toxicity of **troxacitabine** in patients with advanced NSCLC who had not received prior treatment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from this Phase II study.

Table 1: Patient Characteristics (n=17)[1]

Characteristic	Value
Median Age (years)	64
Gender (Female)	41%
Stage IV Disease	94%
ECOG Performance Status 0	12%
ECOG Performance Status 1	59%
ECOG Performance Status 2	29%
≥ 3 Disease Sites	59%

Table 2: Treatment Response and Outcomes (n=17)[1]

Parameter	Result
Objective Responses	0
Stable Disease	8 patients
Disease Progression	9 patients
Median Duration of Stable Disease	3.6 months (range: 2.0-7.1)
Total Cycles Administered	56 (median: 3)
Patients Receiving ≥90% Planned Dose	88%

Table 3: Grade 3/4 Toxicities[1]

Toxicity	Percentage of Patients (%)
Granulocytopenia	41%
Anemia	12%
Thrombocytopenia	6%
Hyperglycemia	6%
Skin Rash (all grades)	82%

Experimental Protocol: Phase II Trial in Advanced NSCLC[1]

Objective: To assess the efficacy and toxicity of **troxacitabine** in previously untreated patients with advanced non-small-cell lung cancer.

Patient Eligibility Criteria:

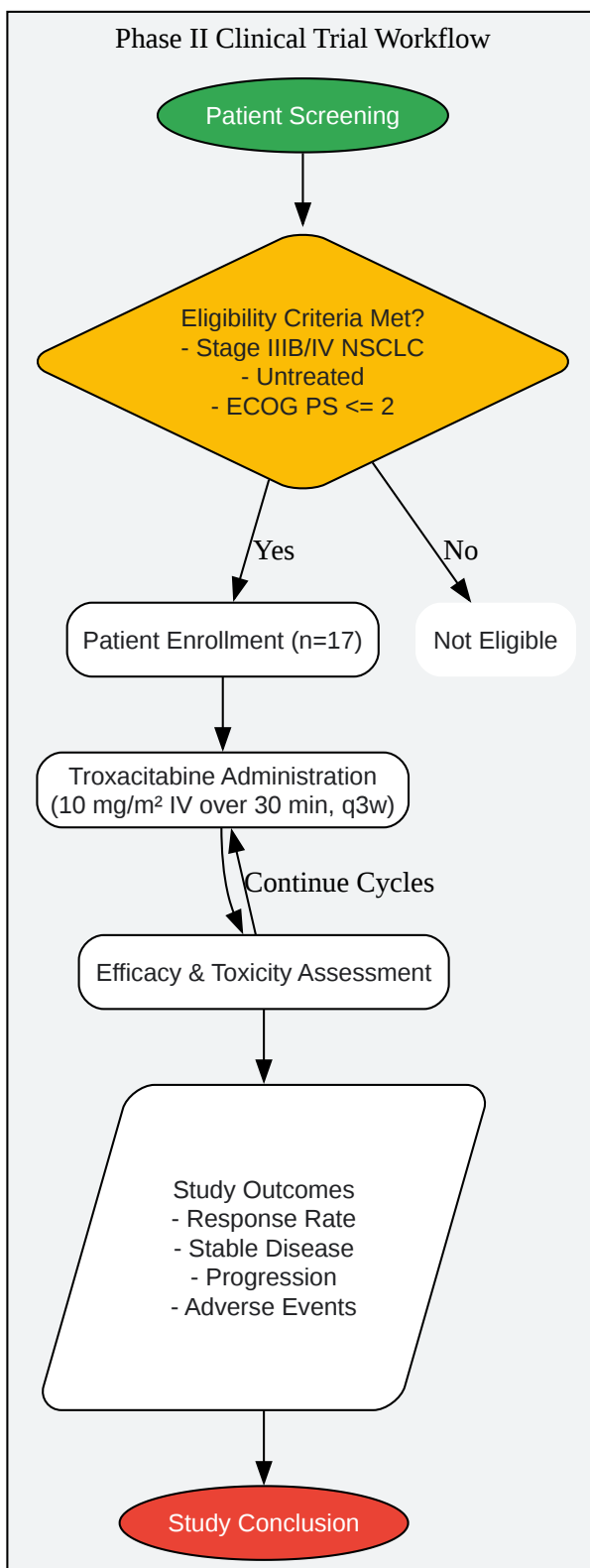
- Inoperable stage IIIB or IV NSCLC.
- ECOG performance status of ≤ 2 .
- Adequate hematological and biochemical parameters.
- At least one bidimensionally measurable lesion.
- Exclusion criteria included prior malignancy or brain metastases.

Treatment Regimen:

- **Troxacitabine** was administered at a dose of 10 mg/m².
- The drug was delivered via intravenous infusion over 30 minutes.
- Treatment cycles were repeated every 3 weeks.

Study Conduct:

- The study enrolled 17 eligible patients between June 1999 and May 2000.
- Tumor response was assessed according to standard criteria.
- Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria.



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Workflow of the Phase II **Troxacitabine** NSCLC Study.

Conclusion

The available data suggests that while **troxacitabine** shows activity in preclinical NSCLC models, particularly when its lipophilicity is enhanced, it demonstrated limited efficacy in a Phase II clinical trial in patients with advanced NSCLC at the dose and schedule tested.[1] The study reported no objective responses, with the primary clinical benefit being stable disease in a subset of patients.[1] The primary toxicities were hematologic and skin rash.[1] These findings indicate that **troxacitabine** as a single agent has minimal activity in this patient population and future investigations, if any, may need to explore alternative dosing schedules, combination therapies, or patient selection strategies.

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References

- 1. Phase II study of troxacitabine (BCH-4556) in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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